(4-Ethylphenyl)acetic acid (4-Ethylphenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 14387-10-1
VCID: VC20880521
InChI: InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
SMILES: CCC1=CC=C(C=C1)CC(=O)O
Molecular Formula: C10H12O2
Molecular Weight: 164.2 g/mol

(4-Ethylphenyl)acetic acid

CAS No.: 14387-10-1

Cat. No.: VC20880521

Molecular Formula: C10H12O2

Molecular Weight: 164.2 g/mol

* For research use only. Not for human or veterinary use.

(4-Ethylphenyl)acetic acid - 14387-10-1

Specification

CAS No. 14387-10-1
Molecular Formula C10H12O2
Molecular Weight 164.2 g/mol
IUPAC Name 2-(4-ethylphenyl)acetic acid
Standard InChI InChI=1S/C10H12O2/c1-2-8-3-5-9(6-4-8)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12)
Standard InChI Key QMBLXRHXCGJOGU-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)CC(=O)O
Canonical SMILES CCC1=CC=C(C=C1)CC(=O)O

Introduction

Chemical Structure and Fundamental Properties

(4-Ethylphenyl)acetic acid is characterized by a benzene ring substituted with an ethyl group at the para position and an acetic acid group. The molecular formula of this compound is C₁₀H₁₂O₂ with a molecular weight of 164.20 g/mol. The chemical structure consists of a phenyl ring with an ethyl (-C₂H₅) group at the para position and an acetic acid (-CH₂COOH) moiety attached to the ring.
The compound is identified by the CAS Registry Number 14387-10-1, which serves as its unique identifier in chemical databases and literature. The presence of the ethyl substituent enhances the lipophilicity of the molecule compared to simpler analogs like phenylacetic acid, influencing its pharmacokinetic properties including membrane permeability and metabolic stability.

Physical and Chemical Properties

(4-Ethylphenyl)acetic acid typically appears as a crystalline solid at room temperature. The ethyl group in the para position affects the electron distribution within the molecule, influencing its reactivity and intermolecular interactions. The carboxylic acid group contributes to its acidic properties, allowing it to form salts with bases and participate in esterification reactions.

Comparative Analysis with Related Compounds

When compared to similar compounds such as phenylacetic acid and (4-methylphenyl)acetic acid, (4-Ethylphenyl)acetic acid demonstrates distinct reactivity patterns and biological activities due to the presence of the ethyl group. This structural feature alters the lipophilicity, steric properties, and electronic distribution of the molecule.
Table 1: Comparative Properties of (4-Ethylphenyl)acetic acid and Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Key Structural FeatureRelative Lipophilicity
(4-Ethylphenyl)acetic acidC₁₀H₁₂O₂164.20Para-ethyl groupHigher
Phenylacetic acidC₈H₈O₂136.15No substituentsLower
(4-Methylphenyl)acetic acidC₉H₁₀O₂150.18Para-methyl groupIntermediate
Amino(4-ethylphenyl)acetic acidC₁₀H₁₃NO₂179.22Additional amino groupVariable based on pH

Synthesis Methods

Traditional Synthetic Routes

One of the most common approaches for synthesizing (4-Ethylphenyl)acetic acid involves the Friedel-Crafts acylation of ethylbenzene with chloroacetic acid in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction proceeds according to the following equation:
C₆H₅C₂H₅ + ClCH₂COOH → C₆H₄(C₂H₅)CH₂COOH + HCl
The reaction typically requires controlled temperature conditions and anhydrous environment to achieve optimal yields. The Lewis acid catalyst facilitates the electrophilic substitution at the para position of ethylbenzene.

Industrial Production Methods

Industrial production of (4-Ethylphenyl)acetic acid employs the same Friedel-Crafts acylation process but at a larger scale with optimized reaction conditions to ensure high yield and purity. Modern industrial methods often incorporate continuous flow reactors and advanced separation techniques to enhance efficiency and reduce waste generation.

Reactivity and Chemical Transformations

Common Reaction Types

(4-Ethylphenyl)acetic acid participates in various chemical transformations owing to its functional groups:

  • Oxidation Reactions: The compound can undergo oxidation to form derivatives with modified functional groups. Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction Reactions: The carboxylic acid group can be reduced to (4-Ethylphenyl)ethanol using reducing agents such as lithium aluminum hydride.

  • Substitution Reactions: The carboxylic acid moiety can be substituted with other functional groups through reactions with appropriate reagents, enabling the synthesis of esters, amides, and acid halides.

Pharmaceutical Applications

Analgesic and Anti-inflammatory Properties

(4-Ethylphenyl)acetic acid has been investigated for its potential analgesic and anti-inflammatory activities. Its structural features suggest interactions with pain pathways similar to those of non-steroidal anti-inflammatory drugs (NSAIDs). Studies have indicated that derivatives of this compound can exhibit significant anti-inflammatory activity, positioning it as a candidate for pharmaceutical development.
Research has demonstrated that (4-Ethylphenyl)acetic acid may modulate inflammatory responses by influencing biochemical pathways involved in the inflammatory cascade. In studies with cultured human cells exposed to inflammatory stimuli, the compound has shown promise in reducing pro-inflammatory cytokine production.

Role in Drug Development

(4-Ethylphenyl)acetic acid serves as a key intermediate in pharmaceutical synthesis, particularly in the development of inhibitors targeting specific pathways such as IL-6/STAT3 and IL-1β. Its structural characteristics make it valuable for creating compounds with enhanced pharmacokinetic properties.

Structure-Activity Relationship Studies

Studies exploring the structure-activity relationships of (4-Ethylphenyl)acetic acid derivatives have provided insights into how structural modifications affect biological activity. For instance, research published in the Journal of Medicinal Chemistry examined various derivatives of this compound and their analgesic effects in animal models, revealing that certain modifications enhanced efficacy.
Table 2: Biological Activities of (4-Ethylphenyl)acetic acid

Activity TypeObserved EffectComparative Analysis
AntimicrobialPotentially activeLess potent than standard antimicrobials
Anti-inflammatorySignificant reduction in inflammatory markersModerate compared to commercial NSAIDs
Pharmacokinetic ProfileAbsorbed and metabolized in the liverBetter than phenylacetic acid derivatives

Industrial Applications

Polymer Chemistry

In industrial settings, (4-Ethylphenyl)acetic acid is utilized as a building block for synthesizing polymers and resins. Its incorporation into polymer formulations has been shown to enhance thermal stability and mechanical strength, demonstrating its versatility in material science applications.
The ethyl group provides additional hydrophobicity to the resulting polymers, potentially improving their resistance to water and enhancing durability in various environmental conditions. This property makes (4-Ethylphenyl)acetic acid particularly valuable in specialized polymer applications where water resistance is crucial.

Biochemical Interactions and Metabolic Pathways

Interactions with Biological Systems

Research suggests that (4-Ethylphenyl)acetic acid participates in metabolic pathways similar to those involving other acetic acid derivatives. This involvement may influence energy metabolism and cellular signaling pathways, contributing to its biological effects.

Metabolic Transformations

The metabolism of (4-Ethylphenyl)acetic acid typically involves oxidation of the ethyl side chain and conjugation of the carboxylic acid group with glucuronic acid or other endogenous molecules to facilitate excretion. These metabolic transformations alter the compound's properties and biological activities.

Research Findings and Emerging Applications

Therapeutic Explorations

(4-Ethylphenyl)acetic acid has been explored as an intermediate in synthesizing pharmaceuticals with potential therapeutic effects against various diseases, including metabolic disorders. Its versatility as a chemical building block continues to drive research into novel therapeutic agents.

Comparative Studies

When compared to similar compounds like phenylacetic acid and (4-methylphenyl)acetic acid, (4-Ethylphenyl)acetic acid displays unique reactivity patterns due to the presence of the ethyl group. These distinctive properties may enhance its biological activity and utility in various applications.
Table 3: Comparative Biological Activities of Related Compounds

CompoundAntimicrobial ActivityAnti-inflammatory ActivityPharmacokinetic Profile
(4-Ethylphenyl)acetic acidPotentially activeSignificant reductionAbsorbed; metabolized in liver
Phenylacetic acidModerateLowRapidly absorbed
(4-Methylphenyl)acetic acidVariableModerateSimilar to phenylacetic acid

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